molecular formula C17H20O3 B11853083 (1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid CAS No. 57932-16-8

(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid

Cat. No.: B11853083
CAS No.: 57932-16-8
M. Wt: 272.34 g/mol
InChI Key: LELYEZPITWAYKD-UHFFFAOYSA-N
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Description

(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic Acid (CAS 7463-39-0), with the molecular formula C17H20O3, is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This chemical belongs to a class of fused pyrano-indole derivatives that have demonstrated potential for modulating protein-protein interactions in transcriptional complexes. Research indicates this compound and its structural analogs are investigated for their ability to target and inhibit the PBX1 transcriptional complex, a key player in gene regulation pathways that are dysregulated in certain cancers and developmental diseases . The core tricyclic structure, featuring an indeno pyran system substituted with a propyl group and an acetic acid side chain, is characteristic of molecules that interact with biological systems. Related compounds within this structural family have been studied for diverse pharmacodynamic properties, including anti-inflammatory and analgesic activities, without eliciting undesirable side effects . The acetic acid moiety enhances the molecule's ability to form pharmaceutically acceptable salts, improving its solubility properties for in vitro assay systems. This product is supplied for research purposes such as biological screening, mechanism of action studies, and as a building block for the synthesis of more complex therapeutic candidates. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore novel pathways in oncology, autoimmune diseases, and neurodegenerative disorders . For comprehensive handling, storage, and safety information, please refer to the Safety Data Sheet.

Properties

CAS No.

57932-16-8

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

2-(1-propyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetic acid

InChI

InChI=1S/C17H20O3/c1-2-8-17(11-16(18)19)15-10-12-5-3-4-6-13(12)14(15)7-9-20-17/h3-6H,2,7-11H2,1H3,(H,18,19)

InChI Key

LELYEZPITWAYKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

An alternative route involves BF3-mediated condensation of indanone with ethyl levulinate (a γ-ketoester):

  • Condensation :
    Indanone and ethyl levulinate are heated with boron trifluoride etherate (BF3·Et2O) in toluene at 80°C for 12 hours. The Lewis acid facilitates ketoester enolization and electrophilic attack on the indanone, forming a β-ketoester intermediate.

  • Cyclization and Reduction :
    The β-ketoester undergoes intramolecular cyclization under reduced pressure, followed by LiAlH4 reduction to yield a diol. Dehydration with H2SO4 completes the indenopyran framework.

Propylation and Functionalization

  • Eschweiler-Clarke Alkylation :
    The secondary alcohol at the 1-position is methylated using formaldehyde and formic acid at 100°C for 8 hours. Subsequent propylation employs propyl iodide and potassium carbonate (K2CO3) in acetonitrile at 60°C.

  • Oxidative Ester Conversion :
    The ethyl ester is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) at 0°C, followed by neutralization with NaHCO3.

Indene Derivative Route

Lithiation and Ethylene Oxide Addition

  • Lithiation :
    3-Bromoindene is treated with butyllithium in THF at -78°C, generating a lithium intermediate. Quenching with ethylene oxide forms a 2-hydroxyethylindene derivative.

  • Oxidation and Cyclization :
    The alcohol is oxidized to acetic acid using pyridinium chlorochromate (PCC). BF3-catalyzed cyclization in dichloromethane at 25°C for 24 hours affords the indenopyran core.

Propyl Group Installation

  • Grignard Reaction :
    The 1-position ketone is reacted with propylmagnesium bromide (1.5 equiv) in THF, followed by acidic workup to yield the tertiary alcohol. Dehydration with P2O5 gives the propyl-substituted intermediate.

Comparative Analysis of Methods

Parameter Reformatsky Route Ketoester Route Indene Route
Key Reagents Zn, LiAlH4, H2SO4BF3, LiAlH4, CrO3BuLi, PCC, P2O5
Reaction Steps 455
Temperature Range 40–80°C25–100°C-78–25°C
Purification RecrystallizationColumn ChromatographyDistillation

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing alkylation at the 3-position is minimized by using bulky bases (e.g., LDA) to deprotonate the 1-site selectively.

  • Ester Hydrolysis Side Reactions : Over-hydrolysis is prevented by controlling NaOH concentration (2M) and reaction time.

  • Cyclization Efficiency : BF3·Et2O (10 mol%) enhances cyclization rates by stabilizing carbocation intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions leading to novel compounds.

Biology

Potential Biological Activities

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest its potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Medicine

Therapeutic Agent Exploration

  • Ongoing research is focused on evaluating its efficacy as a therapeutic agent for conditions such as depression and other mood disorders. The compound has shown promise in preclinical studies for its antidepressant properties, potentially offering an alternative to existing medications with fewer side effects .

Industry

Material Development

  • In industrial applications, this compound is utilized in developing new materials and serves as an intermediate in pharmaceutical production processes. Its unique chemical properties make it suitable for various applications in material science.

Case Study 1: Antidepressant Properties

In a study evaluating the antidepressant effects of the compound, researchers administered varying doses to animal models exhibiting depressive symptoms induced by reserpine. Results indicated significant mood elevation at doses ranging from 0.5 mg to 25 mg per kilogram per day without notable side effects .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed promising results, demonstrating that certain derivatives of the compound possess strong antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Etodolac Derivatives

Etodolac, a non-steroidal anti-inflammatory drug (NSAID), shares a pyranoindole core but differs in substituents and ring system. Key comparisons include:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula logP Biological Activity
Target Compound Indeno[2,1-c]pyran R1 = Propyl C₁₇H₂₀O₃ 3.43 Not fully characterized
8-Desethyl Etodolac Pyrano[3,4-b]indole R1 = H, R2 = Ethyl C₁₇H₁₈O₃ ~3.0 NSAID (COX-2 inhibition)
8-Methyl Etodolac Pyrano[3,4-b]indole R1 = Methyl, R2 = Ethyl C₁₈H₂₀O₃ ~3.2 Enhanced metabolic stability
  • Substituent Effects : The propyl group in the target compound may confer greater lipophilicity compared to etodolac’s ethyl group, possibly improving tissue penetration but reducing aqueous solubility .

Montelukast Sodium

Montelukast (CAS 151767-02-1), a leukotriene receptor antagonist, shares an acetic acid moiety but features a quinoline and cyclopropane system:

Property Target Compound Montelukast Sodium
Molecular Formula C₁₇H₂₀O₃ C₃₅H₃₆ClNNaO₃S
Molecular Weight 272.34 g/mol 608.18 g/mol
logP 3.43 ~4.5
Therapeutic Use Potential NSAID activity Asthma/Allergy (leukotriene antagonism)
  • Functional Differences : Montelukast’s sodium salt enhances solubility for oral administration, while the target compound’s neutral form may require formulation optimization for bioavailability.

Aryl Pyrazole-Indanone Hybrids

Pyrazole-indanone hybrids (e.g., compound 6a in ) are synthesized via base-catalyzed condensation but lack the acetic acid moiety:

Property Target Compound Pyrazole-Indanone Hybrid
Core Structure Indeno[2,1-c]pyran Pyrazole-Indanone
Synthesis Likely condensation/alkylation NaOH/ethanol-mediated condensation
Bioactivity Unknown Antimicrobial
  • Synthesis Parallels : Both compounds utilize base-catalyzed reactions, but the target compound’s bicyclic system may require more complex ring-closing steps.

Physicochemical and Pharmacokinetic Considerations

  • logP and Solubility : The target compound’s logP (3.43) is higher than etodolac derivatives (~3.0–3.2), suggesting increased lipophilicity. This may enhance blood-brain barrier penetration but reduce plasma solubility .

Biological Activity

(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of indenopyran derivatives, characterized by a fused indene and pyran ring structure. Its molecular formula is C15H19O2, and it features a propyl group at one end and an acetic acid moiety at the other.

Antidepressant Properties

Research indicates that derivatives of indenopyran compounds exhibit antidepressant activity. For instance, certain analogs have been shown to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted that specific substitutions on the indenopyran structure could enhance antidepressant effects by modulating receptor activity .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory conditions .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In various assays, it showed significant scavenging activity against free radicals. This property is crucial for its potential applications in reducing oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, current findings suggest:

  • Receptor Modulation : The compound may modulate serotonin receptors, contributing to its antidepressant effects.
  • Cytokine Inhibition : Its ability to inhibit cytokine production points towards a mechanism involving the NF-kB signaling pathway in inflammatory responses.
  • Radical Scavenging : The antioxidant activity appears linked to its ability to donate electrons and neutralize reactive oxygen species.

Case Studies

StudyFindings
Study 1 Demonstrated antidepressant effects via serotonin modulation in animal models.
Study 2 Showed significant reduction in TNF-alpha and IL-6 levels in macrophage cultures.
Study 3 Reported high radical scavenging activity in DPPH assays indicating strong antioxidant potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid and its derivatives?

  • Methodological Answer : A common approach involves multi-step synthesis starting from tetrahydroindeno-pyran precursors. For example, hydrazide-hydrazone derivatives can be synthesized by refluxing the parent compound with hydrazine hydrate in methanol, followed by condensation with substituted benzaldehydes in ethanol . Reduction of the acetic acid moiety using LiAlH₄ in dry THF is another key step for modifying the functional group . Purification often involves recrystallization from acetic acid or ethyl acetate .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indeno-pyran core and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids or esters. For complex stereochemistry, X-ray crystallography may be employed if single crystals are obtainable .

Q. How can researchers address purification challenges for acetic acid derivatives with fused ring systems?

  • Methodological Answer : Recrystallization using acetic acid as a solvent effectively removes polar impurities . Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for separating hydrazide-hydrazone derivatives . For sensitive compounds, low-temperature crystallization minimizes decomposition .

Advanced Research Questions

Q. What strategies optimize dehydrogenation of tetrahydroindeno-pyran derivatives to aromatic analogs?

  • Methodological Answer : Dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under microwave irradiation (150 W) achieves near-complete conversion for similar fused systems . Alternatively, Mn(AcO)₃ in acetic acid at room temperature offers a milder approach for acid-sensitive substrates. Reaction monitoring via TLC or HPLC ensures minimal over-oxidation .

Q. How can contradictory data between computational models and experimental reactivity profiles be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or transition-state inaccuracies. Validate computational models (e.g., DFT) by comparing calculated NMR shifts with experimental data . Adjust solvent parameters in simulations and conduct kinetic studies (e.g., variable-temperature NMR) to refine activation energy estimates .

Q. What are key considerations in designing multi-step syntheses for hydrazide-hydrazone derivatives of this compound?

  • Methodological Answer : Protect the acetic acid moiety early to prevent side reactions. Use orthogonal protecting groups (e.g., methyl esters) that can be cleaved under mild conditions . Optimize stoichiometry for hydrazine hydrate to avoid excess, which can lead to byproducts. Monitor intermediates via LC-MS to ensure stepwise progression .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles to identify critical process parameters (e.g., temperature, catalyst loading). Use HPLC with UV/Vis detection to track impurities like 1-methyl or isopropyl analogs . For persistent impurities, employ preparative HPLC or fractional crystallization .

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